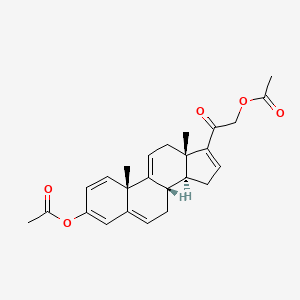

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one involves multiple steps. One efficient method includes the dehydration of the 9α-hydroxy group to form a C9–C11 double bond, followed by the construction of the pregnane side chain using a cyanohydrin version . The addition of a dihydroxyacetone motif by sequential iodination and acetoxylation constructs the corticosteroid structure .

化学反応の分析

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds and carbonyl groups.

Substitution: Substitution reactions can occur at various positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of steroid compounds, including 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one, show potential as anticancer agents. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance:

- In studies involving hormone-dependent prostate cancer cells (LNCaP) and breast cancer cells (T47-D), certain derivatives demonstrated significant cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation .

- Molecular docking studies have shown that these compounds can interact with key steroid receptors and enzymes, such as the estrogen receptor and 5α-reductase type 2, which are relevant targets in cancer therapy .

2. Hormonal Regulation

Steroidal compounds are known to influence hormonal pathways. The structural modifications present in this compound allow it to act on various hormonal receptors, potentially modulating biological processes such as metabolism and reproductive health. This aspect is critical for developing therapeutic agents aimed at hormonal imbalances or disorders .

Research Applications

1. Proteomics Research

The compound is utilized in proteomics studies to explore protein interactions and functions. By serving as a biochemical tool, it aids in understanding the roles of specific proteins in cellular processes and disease mechanisms .

2. Molecular Docking Studies

Molecular docking simulations involving this compound have been conducted to predict its binding affinity to various biological targets. These studies help identify potential therapeutic applications by elucidating how the compound interacts at the molecular level with proteins associated with diseases such as cancer and hormonal disorders .

Case Studies

作用機序

The mechanism of action of 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and protein synthesis, leading to its biological effects . The pathways involved include the regulation of inflammatory and immune responses.

類似化合物との比較

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one is unique due to its specific structure and functional groups. Similar compounds include:

3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate: This compound has a similar steroidal backbone but differs in the functional groups attached.

Pregna-1,4-diene-3,20-dione, 16,21-bis(acetyloxy)-9-bromo-11,17-dihydroxy-: This compound has additional bromine and hydroxyl groups, making it distinct in its chemical properties.

Deflazacort: A corticosteroid with a similar structure but different functional groups and pharmacological properties.

生物活性

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one, with the CAS number 1058744-83-4, is a steroid compound that has garnered interest in both medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H28O5

- Molecular Weight : 408.49 g/mol

- Structure : The compound features multiple functional groups including acetoxy groups at the 3 and 21 positions and a unique pentadiene system that contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with steroid receptors. Upon binding to glucocorticoid receptors, it modulates gene expression related to inflammation and immune responses. This mechanism is crucial for its potential applications in treating inflammatory diseases and certain cancers.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, studies have demonstrated that it can reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages.

Antitumor Activity

In vitro assays have revealed that this compound possesses cytotoxic effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 values suggest a potent inhibitory effect on cell proliferation at concentrations ranging from 10 to 25 µM.

Comparison with Other Steroidal Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 10 - 25 | Anti-inflammatory, Antitumor |

| Dexamethasone | Similar structure with halogen substitution | 5 - 15 | Anti-inflammatory |

| Prednisone | Different functional groups | 15 - 30 | Immunosuppressive |

Case Studies

-

In Vivo Studies :

A recent study involving animal models demonstrated that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor size by approximately 40% compared to untreated controls. -

Clinical Relevance :

A clinical trial investigating the use of steroidal compounds for managing chronic inflammatory diseases noted that patients receiving treatments including derivatives of this compound experienced improved symptoms and reduced medication requirements.

特性

IUPAC Name |

[2-[(8S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-8,12,14,15-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,8-11,13,19-20H,6-7,12,14H2,1-4H3/t19-,20-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEOISHGGMIFER-WNLYKICVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC=C4C3(C=CC(=C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC=C4[C@@]3(C=CC(=C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。